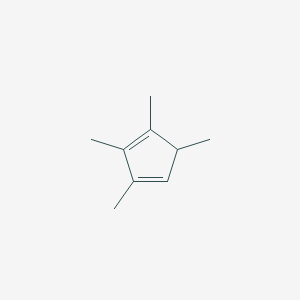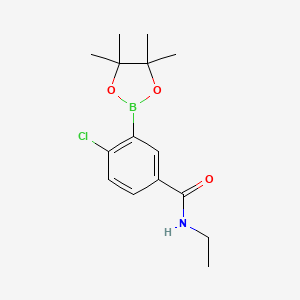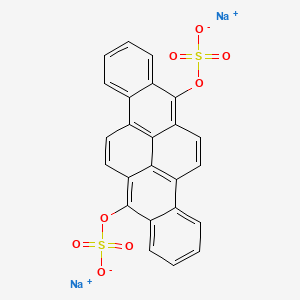
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) is an organic compound with the chemical formula C24H12Na2O8S2. It is characterized by its high structural stability and contains two benzene rings connected to pyrene groups at positions 7 and 14 . This compound is primarily used as an organic photoelectric material due to its excellent photoelectric conversion efficiency and stability .
Preparation Methods
The synthesis of disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) is a complex process. A common preparation method involves synthesizing a pyrene compound with a benzene ring and reacting it with sulfuric acid to generate the target compound . The reaction conditions typically require careful control of temperature and concentration to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve the necessary quality and yield.
Chemical Reactions Analysis
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate groups into hydroxyl groups, altering the compound’s properties.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules and polymers.
Biology: Its photoelectric properties make it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for treating certain types of cancer.
Mechanism of Action
The mechanism by which disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) exerts its effects is primarily through its photoelectric properties. When exposed to light, it can generate electron-hole pairs, which are crucial for its function in devices like solar cells and OLEDs. The molecular targets and pathways involved include the interaction with light photons and the subsequent generation of charge carriers.
Comparison with Similar Compounds
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) can be compared with other similar compounds such as:
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfonate): This compound has sulfonate groups instead of sulfate groups, which can affect its solubility and reactivity.
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(hydroxyl): The hydroxyl groups provide different chemical properties, making it suitable for different applications.
The uniqueness of disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) lies in its combination of structural stability and excellent photoelectric conversion efficiency, making it highly valuable for applications in organic electronics and photodynamic therapy .
Properties
CAS No. |
3564-70-3 |
|---|---|
Molecular Formula |
C24H12Na2O8S2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
disodium;(19-sulfonatooxy-8-hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaenyl) sulfate |
InChI |
InChI=1S/C24H14O8S2.2Na/c25-33(26,27)31-23-17-7-3-1-5-13(17)15-9-11-20-22-16(10-12-19(23)21(15)22)14-6-2-4-8-18(14)24(20)32-34(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
DLIHJRCWNWWTSF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)[O-])C=CC5=C4C(=C(C6=CC=CC=C56)OS(=O)(=O)[O-])C=C3.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


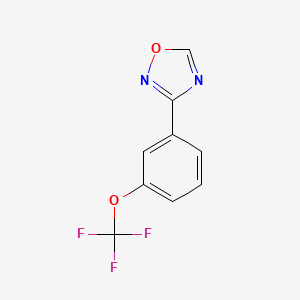
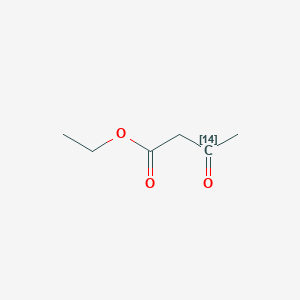
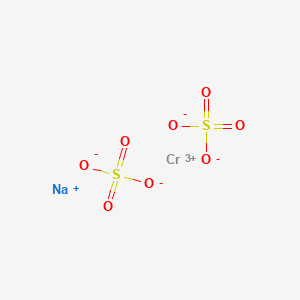
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
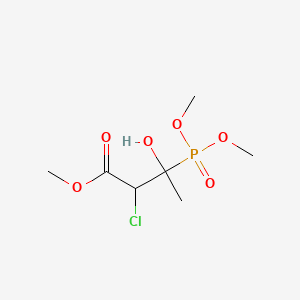
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)
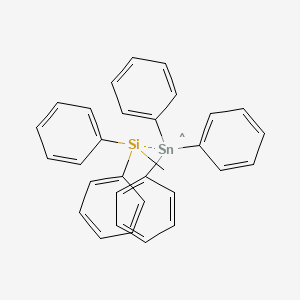

![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)

![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)

